![molecular formula C23H19NO5S B2844654 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]thiophene-3-carboxylic acid CAS No. 2460751-15-7](/img/structure/B2844654.png)

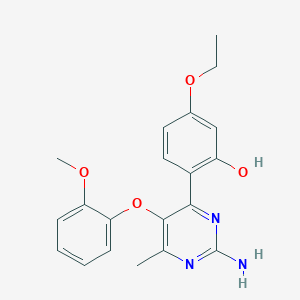

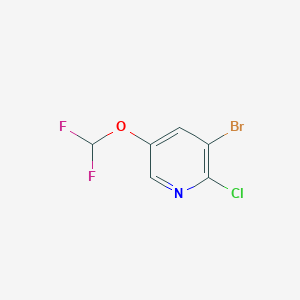

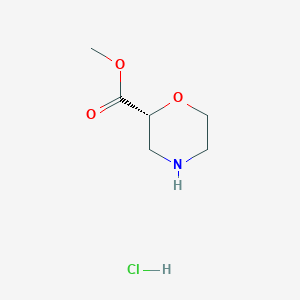

4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]thiophene-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of fluorene and thiophene, containing a fluorene moiety (a polycyclic aromatic compound), a thiophene ring (a heterocyclic compound with a sulfur atom), and an azetidine ring (a four-membered heterocyclic compound with a nitrogen atom) . The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.

Scientific Research Applications

Protection and Deprotection of Hydroxy-groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is extensively used for the protection of hydroxy groups in synthetic chemistry. It offers compatibility with various acid- and base-labile protecting groups, making it highly versatile for synthesizing complex molecules. The Fmoc group can be conveniently removed without affecting other sensitive groups in the molecule, showcasing its utility in the synthesis of peptides and nucleic acid fragments (C. Gioeli, J. Chattopadhyaya, 1982).

Solid Phase Peptide Synthesis

The Fmoc strategy is foundational for solid phase peptide synthesis (SPPS), facilitating the assembly of peptides and proteins with high efficiency and fidelity. This methodology is highlighted by the total chemical synthesis of deglycosylated human erythropoietin, demonstrating the capability to synthesize complex biological molecules with precise control over the sequence and structure (N. Robertson, R. Ramage, 1999).

Anticancer and Antimicrobial Applications

Research into the bioactive potential of fluorene derivatives has identified compounds with significant anticancer and antimicrobial activities. These compounds, including azetidinone and thiazolidinone derivatives, have been evaluated against multidrug-resistant strains and various cancer cell lines, revealing their promise as therapeutic agents (E. Hussein et al., 2020).

Novel Synthesis Methods

Innovative synthesis methods for Fmoc-amino acids and related compounds have expanded the toolkit available to chemists, enabling the creation of novel bioactive molecules and the exploration of their biological effects. These methods often focus on improving yield, reducing reaction times, and enhancing the overall efficiency of compound generation (K. Le, R. Goodnow, 2004).

Inhibitory Effects on Cell Adhesion

Certain fluoren-9-ylmethoxycarbonyl amino acids exhibit anti-inflammatory properties by inhibiting cell adhesion processes. This mechanism of action suggests potential therapeutic applications in conditions where inhibition of leukocyte recruitment is beneficial, such as in the treatment of inflammatory diseases (R. Burch et al., 1991).

Properties

IUPAC Name |

4-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]thiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5S/c25-21(26)19-10-30-11-20(19)23(28)12-24(13-23)22(27)29-9-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10-11,18,28H,9,12-13H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNSQNKNGCVMIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C5=CSC=C5C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2844574.png)

![2-[5-(3-Chlorophenyl)furan-2-yl]-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile](/img/structure/B2844581.png)

![3,4-Dimethoxybenzaldehyde [4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2844585.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2844591.png)